tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride
Overview
Description
“tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride” is a chemical compound with the CAS Number: 2068138-00-9 . It has a molecular weight of 222.71 . The IUPAC name for this compound is tert-butyl ((2S,3S)-2-methylazetidin-3-yl)carbamate hydrochloride .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 . This code provides a detailed description of the molecular structure of the compound.Physical and Chemical Properties Analysis
The compound has a molecular weight of 222.71 . The storage temperature for this compound is at room temperature .Scientific Research Applications
Environmental Impact and Biodegradation
Decomposition of Methyl Tert-Butyl Ether (MTBE) in a Cold Plasma Reactor : This study explores the decomposition of MTBE, a compound structurally related to the query, using a cold plasma reactor. The research demonstrates the feasibility of applying radio frequency (RF) plasma technology for the decomposition and conversion of MTBE into environmentally less harmful substances, indicating a potential method for mitigating the environmental impact of such compounds (Hsieh et al., 2011).
Review of MTBE Biodegradation and Bioremediation : This review presents conclusive evidence of MTBE biotransformation and complete mineralization under aerobic conditions, as well as increasing evidence under anaerobic conditions. It discusses the metabolic pathway of MTBE, highlighting the potential for natural and enhanced bioremediation strategies to address contamination issues (Fiorenza & Rifai, 2003).
Synthesis and Chemical Applications
- Applications of tert-Butanesulfinamide in the Synthesis of N-Heterocycles via Sulfinimines : This review provides an overview of tert-butanesulfinamide-mediated asymmetric synthesis of N-heterocycles through sulfinimines, covering literature from 2010 to 2020. It highlights the methodology for accessing structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives, which are important in natural products and therapeutics (Philip et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(2S,3S)-2-methylazetidin-3-yl]carbamate;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2.ClH/c1-6-7(5-10-6)11-8(12)13-9(2,3)4;/h6-7,10H,5H2,1-4H3,(H,11,12);1H/t6-,7-;/m0./s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEGLJGQQFDDFJO-LEUCUCNGSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CN1)NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CN1)NC(=O)OC(C)(C)C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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